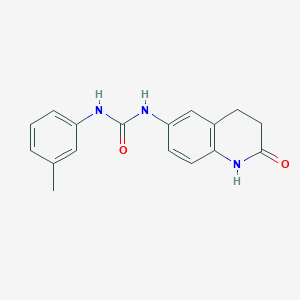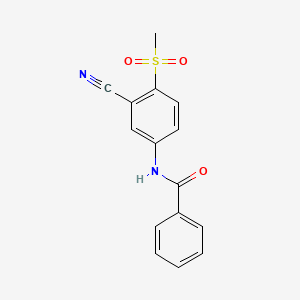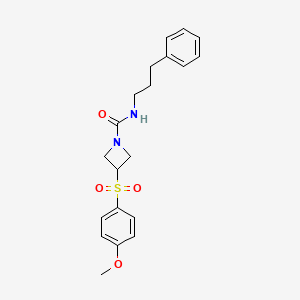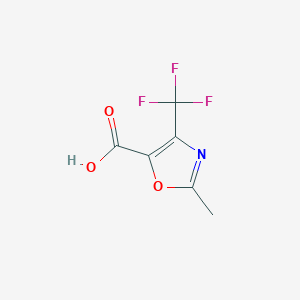
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of 1,3-oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The trifluoromethyl group attached to the oxazole ring is a common motif in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.
Synthesis Analysis
The synthesis of 1,3-oxazole derivatives can be achieved through various methods. For instance, the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride can lead to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, which upon further modification can yield 2-substituted 5-methyl-1,3-oxazoles . Additionally, the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, a related compound, has been reported to be obtained from the corresponding ethyl ester through a rhodium-catalyzed reaction, which upon decarboxylation can give rise to CF3-substituted oxazoles .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is characterized by the presence of a 1,3-oxazole ring, which is a five-membered heterocycle containing both oxygen and nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,3-oxazole derivatives can be quite versatile. For example, the methylthio group at the C4 position of the oxazole ring can be removed or transformed into different functional groups, such as methylsulfonyl derivatives through oxidation . The oxazole ring can also participate in further transformations, such as the introduction of highly basic aliphatic amines or the formation of dipeptides and other biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid and its derivatives are influenced by the substituents on the oxazole ring. The trifluoromethyl group contributes to the lipophilicity of the molecule, which can be important for its pharmacokinetic properties. The presence of the carboxylic acid group allows for the formation of esters and amides, which can modify the solubility and reactivity of the compound . The oxazole ring itself is a stable heterocycle that can be incorporated into various chemical structures to achieve desired biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For instance, methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives were synthesized, demonstrating the compound's utility in introducing highly basic aliphatic amines and oxazol-2-yl moieties into oxazole rings (Prokopenko et al., 2010).
Creation of α-Trifluoromethyl α-Amino Acids : The compound serves as a precursor in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing its importance in creating synthetically versatile amino acids (Burger et al., 2006).
Antimicrobial Activity
- Role in Triazole Derivatives Synthesis : It has been utilized in the synthesis of substituted 1,2,3-triazoles with demonstrated antimicrobial activity, highlighting its potential in pharmaceutical applications (Holla et al., 2005).
Peptidomimetics and Biological Compounds
- Preparation of Peptidomimetics : The compound has been used in the preparation of 5-amino-1,2,3-triazole-4-carboxylic acid, a crucial molecule for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Synthesis of Novel Compounds
- Synthesis of Novel Oxazole Derivatives : It plays a role in the synthesis of various novel oxazole derivatives, which have potential applications in diverse fields such as materials science and bioactive molecule development (Tomasini et al., 2003).
Fluorescent Probes and Photophysical Properties
- Development of Fluorescent Probes : The compound has been used in creating fluorescent probes, providing insights into its applications in photophysical studies and potential utility in imaging and diagnostics (Ferreira et al., 2010).
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCHPEWZKWNIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
CAS RN |
499766-90-4 |
Source


|
| Record name | 2-methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)
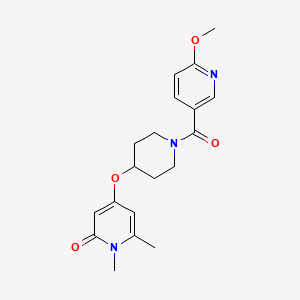
![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
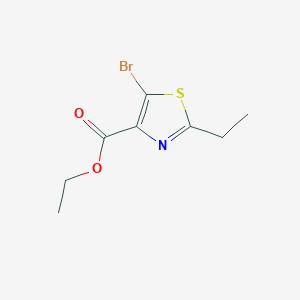

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)

